N-(3-chlorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core:
Introduction of the Phenyl and Chlorophenyl Groups:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Scientific Research Applications
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules with potential biological activities .
Biology:
- It has been studied for its potential as an anticancer agent, showing activity against various cancer cell lines .
Medicine:
- The compound has potential applications in the development of new drugs for the treatment of cancer, infections, and inflammatory diseases .
Industry:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as topoisomerases and kinases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide: This compound has similar anticancer properties but differs in its chemical structure and specific biological activities.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds also exhibit anticancer activity but have different substituents on the imidazo[2,1-b][1,3]thiazole core.
Uniqueness:
Properties
Molecular Formula |
C19H14ClN3OS |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C19H14ClN3OS/c20-14-7-4-8-15(9-14)21-18(24)10-16-12-25-19-22-17(11-23(16)19)13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,21,24) |
InChI Key |
AKLJNVZCEMEVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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